Cas no 29277-73-4 (2-4-(2RS)-2-Hydroxy-3-(1-methylethyl)aminopropoxyphenylacetonitrile; (Atenolol Impurity H))

2-4-(2RS)-2-Hydroxy-3-(1-methylethyl)aminopropoxyphenylacetonitrile; (Atenolol Impurity H) structure
29277-73-4 structure
Product Name:2-4-(2RS)-2-Hydroxy-3-(1-methylethyl)aminopropoxyphenylacetonitrile; (Atenolol Impurity H)
CAS-nummer:29277-73-4
MF:C14H20N2O2
MW:248.320803642273
CID:1058404
PubChem ID:551664
Update Time:2025-04-20

2-4-(2RS)-2-Hydroxy-3-(1-methylethyl)aminopropoxyphenylacetonitrile; (Atenolol Impurity H) Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[4-[(2RS)-2-Hydroxy-3[(1-methylethyl)amino]propoxy]phenyl]acetonitrile
    • 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile
    • 2-[4-[(2RS)-2-HYDROXY-3-[(1-METHYLETHYL)AMINO]PROPOXY]PHENYL]ACETONITRILE
    • 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetonitrile
    • (4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl)acetonitrile
    • (Atenolol Impurity H)
    • 1-(4'-cyanomethylphenoxy)-2-hydroxy-3-(isopropylamino)propane
    • 2-[4-[2-HYDROXY-3[(1-METHYLETHYL)AMINO]PROPOXY]PHENYL]ACETONITRILE
    • 3-(4-cyanomethyl-phenoxy)-1-isopropylamino-2-propanol
    • AC1LB5FN
    • AG-E-95262
    • CTK4G3057
    • 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetonitrile
    • 29277-73-4
    • (4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetonitrile
    • Benzeneacetonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
    • 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetonitrile; Atenolol Imp. H (EP); Atenolol Related Compound B; Atenolol Impurity H
    • Atenolol EP Impurity H
    • DTXSID90338884
    • VGJIPAKCLDHBAL-UHFFFAOYSA-N
    • (Atenolol Impurity H)''
    • 4-(2'-Hydroxy-3'-isopropylaminopropoxybenzyl cyanide
    • (4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl)acetonitrile #
    • 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetonitrile; (Atenolol Impurity H)
    • 2-4-(2RS)-2-Hydroxy-3-(1-methylethyl)aminopropoxyphenylacetonitrile; (Atenolol Impurity H)
    • Inchi: 1S/C14H20N2O2/c1-11(2)16-9-13(17)10-18-14-5-3-12(4-6-14)7-8-15/h3-6,11,13,16-17H,7,9-10H2,1-2H3
    • InChI-sleutel: VGJIPAKCLDHBAL-UHFFFAOYSA-N
    • LACHT: O(C1C=CC(CC#N)=CC=1)CC(CNC(C)C)O

Berekende eigenschappen

  • Exacte massa: 248.15200
  • Monoisotopische massa: 248.152477885g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 7
  • Complexiteit: 264
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1
  • Topologisch pooloppervlak: 65.3Ų

Experimentele eigenschappen

  • Dichtheid: 1.083±0.06 g/cm3 (20 ºC 760 Torr),
  • Oplosbaarheid: 微溶 (8.9 g/L) (25 ºC),
  • PSA: 65.28000
  • LogboekP: 1.88128

2-4-(2RS)-2-Hydroxy-3-(1-methylethyl)aminopropoxyphenylacetonitrile; (Atenolol Impurity H) Prijsmeer >>

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